Home > Products > Screening Compounds P10917 > Akt Inhibitor XI
Akt Inhibitor XI - 779-59-3

Akt Inhibitor XI

Catalog Number: EVT-1487125
CAS Number: 779-59-3
Molecular Formula: C₁₁H₉Cl₂CuN₃O₂S
Molecular Weight: 381.73
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Akt Inhibitor XI is classified as a small molecule inhibitor. These compounds are synthesized through medicinal chemistry approaches that modify existing structures to improve potency and selectivity against specific kinase targets. The source of Akt Inhibitor XI typically involves synthetic pathways that utilize known chemical precursors and reactions to produce the desired compound with specific biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Akt Inhibitor XI can involve several steps, often starting from commercially available precursors. For instance, a common synthetic route may include:

  1. Halogenation: Introducing halogen groups (e.g., chlorine or bromine) at specific positions on a pyrimidine or purine scaffold.
  2. Nucleophilic Substitution: Employing nucleophilic aromatic substitution reactions to replace halogens with functional groups like piperazine or piperidine derivatives.
  3. Condensation Reactions: Forming amide or ester bonds with carboxylic acids to construct the final active compound.

An example pathway might involve the preparation of intermediates through microwave-assisted reactions for improved efficiency and yield .

Molecular Structure Analysis

Structure and Data

Akt Inhibitor XI features a complex molecular structure characterized by specific functional groups that enhance its binding affinity to the ATP-binding site of the Akt kinases. The structural formula typically includes:

  • A core bicyclic or tricyclic scaffold.
  • Substituents that may include alkyl chains, halogens, or heteroatoms that facilitate interactions with the kinase active site.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm binding modes and interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Akt Inhibitor XI can be evaluated through various assays that measure its inhibitory potency against different kinase isoforms. Key reactions include:

  • Phosphorylation Assays: Measuring the inhibition of phosphorylation of substrate proteins by Akt in vitro.
  • Binding Studies: Utilizing surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities (Ki values) for each isoform.

These studies help elucidate the selectivity profile of Akt Inhibitor XI against other kinases, which is critical for its therapeutic application .

Mechanism of Action

Process and Data

The mechanism of action for Akt Inhibitor XI involves competitive inhibition at the ATP-binding site of the Akt kinases. By binding to this site, the inhibitor prevents ATP from accessing the kinase, thereby blocking its phosphorylation activity on downstream targets involved in cell survival and proliferation pathways.

Data from biochemical assays typically demonstrate that Akt Inhibitor XI exhibits varying degrees of inhibition across different isoforms (e.g., IC50 values), indicating its selectivity profile .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Akt Inhibitor XI possesses distinct physical and chemical properties that influence its pharmacokinetics:

  • Molecular Weight: Typically ranges between 300-500 g/mol.
  • Solubility: Solubility in aqueous media is crucial for bioavailability; modifications may enhance solubility.
  • Stability: Thermal and chemical stability under physiological conditions are assessed to ensure efficacy during storage and administration.

Characterization techniques such as high-performance liquid chromatography can be employed to analyze purity and stability over time .

Applications

Scientific Uses

Akt Inhibitor XI has significant applications in cancer research and treatment. Its primary uses include:

  • Cancer Therapy: Targeting tumors with aberrant Akt signaling pathways.
  • Research Tool: Investigating the role of Akt in cellular processes such as apoptosis, metabolism, and cell cycle regulation.
  • Combination Therapy: Exploring synergistic effects when used alongside other therapeutic agents targeting different pathways (e.g., mTOR inhibitors).

The ongoing research into selective inhibitors like Akt Inhibitor XI aims to improve treatment outcomes while minimizing side effects associated with broader-spectrum kinase inhibitors .

Introduction to Akt Signaling Pathway and Therapeutic Targeting

Overview of Akt Kinase in Cellular Signaling and Disease Pathogenesis

Akt (protein kinase B, PKB) is a serine/threonine kinase that serves as a central node in the PI3K/Akt/mTOR signaling cascade, regulating critical cellular processes including survival, proliferation, metabolism, and angiogenesis [2] [7]. Structurally, Akt isoforms (Akt1, Akt2, Akt3) share a conserved domain architecture: an N-terminal pleckstrin homology (PH) domain that binds phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), a central catalytic kinase domain, and a C-terminal hydrophobic motif [4] [8]. Activation occurs via dual phosphorylation at Thr308/309/305 and Ser473/474/472 in Akt1/Akt2/Akt3, respectively, triggered by growth factor receptor engagement and PIP₃-mediated membrane translocation [4] [7].

Dysregulation of this pathway is implicated in diverse pathologies. In oncology, AKT1 amplifications occur in gastric carcinomas and glioblastomas, AKT2 overexpression drives ovarian/pancreatic/breast cancers, and AKT3 upregulation associates with triple-negative breast cancer and melanoma [1] [7] [8]. The hyperactivated Akt pathway promotes tumorigenesis through inhibition of pro-apoptotic proteins (BAD, FoxO), cell cycle acceleration via GSK-3β suppression, and angiogenesis stimulation [2] [7]. Beyond cancer, Akt2 deficiency impairs glucose transport in metabolic disorders, linking Akt signaling to insulin resistance and metabolic syndrome [3] [7].

Table 1: Akt Isoform-Specific Functions and Disease Associations

IsoformPrimary Physiological RolesPathological Associations
Akt1Cell survival, growth, developmentGastric carcinoma, glioblastoma, Proteus syndrome
Akt2Glucose metabolism, insulin signalingOvarian/pancreatic/breast cancers, diabetes
Akt3Brain development, neuronal survivalMelanoma, ER-negative breast cancer

Historical Development of Akt Inhibitors: From Pan-Inhibitors to Isoform-Specific Agents

The evolution of Akt inhibitors began with early pan-inhibitors like the alkylphospholipid Perifosine, which targeted the PH domain but failed in Phase III trials due to limited efficacy and toxicity [5] [8]. Subsequent generations aimed for greater specificity:

  • First-generation ATP-competitive inhibitors (e.g., GSK690693) exhibited potent kinase inhibition but faced challenges from structural homology across AGC kinases, leading to off-target effects [5] [9].
  • Allosteric inhibitors (e.g., MK-2206) bound the PH-kinase domain interface, inducing conformational inactivation with improved selectivity [5] [10].
  • Isoform-selective agents emerged to address functional heterogeneity; AZD5363 (Akt1/2/3-pan) and ipatasertib (Akt1/2-biased) entered clinical trials for cancers with PIK3CA/PTEN mutations [5] [8] [10].

Akt Inhibitor XI (3-Formylchromone thiosemicarbazone Cu(II)Cl₂ complex) represents a transitional tool compound in this progression. Its copper-thiosemicarbazone scaffold inhibits kinase activity without isoform selectivity, primarily serving as a chemical probe to dissect Akt-dependent signaling in preclinical models [6] [9].

Classification of Akt Inhibitors: ATP-Competitive, Allosteric, and PH Domain-Targeting Agents

Akt inhibitors are categorized by their mechanism of action and binding sites:

  • ATP-competitive inhibitors:
  • Bind the kinase domain’s ATP-binding pocket.
  • Examples: Capivasertib (AZD5363), Ipatasertib (GDC-0068).
  • Advantages: Block both catalytic and scaffolding functions; effective against AKT1 E17K mutants [8] [10].
  • Allosteric inhibitors:
  • Target the PH-kinase domain interface, stabilizing inactive conformations.
  • Examples: MK-2206, Miransertib (ARQ 092).
  • Advantages: Higher selectivity; resistance may arise from mutations disrupting PH-kinase interactions (e.g., L52R) [5] [10].
  • PH domain-targeting agents:
  • Prevent PIP₃-mediated membrane translocation.
  • Examples: Perifosine, Triciribine.
  • Disadvantages: Limited cellular uptake and efficacy [6] [9].

Akt Inhibitor XI falls outside these categories as a copper complex that directly inhibits kinase activity. Its cell-permeable structure enables intracellular Akt blockade without competing for ATP or allosteric sites, though its exact binding mechanism remains undetermined [6] [9].

Table 2: Mechanistic Comparison of Akt Inhibitor Classes

ClassBinding SiteRepresentative AgentsKey Features
ATP-competitiveKinase domain ATP pocketCapivasertib, IpatasertibBroad Akt suppression; effective against mutants
AllostericPH-kinase interfaceMK-2206, MiransertibConformation-selective; high specificity
PH domain-targetingPH domainPerifosine, TriciribineLimited by pharmacokinetic challenges
Metal complexesKinase domain (inferred)Akt Inhibitor XINon-competitive; copper-dependent inhibition

Rationale for Targeting Akt in Oncology and Metabolic Disorders

Oncology: Akt hyperactivation is a hallmark of cancers with PIK3CA mutations, PTEN loss, or receptor tyrosine kinase amplification. Preclinical studies confirm that Akt inhibition:

  • Induces apoptosis in tumors dependent on PI3K signaling (e.g., breast cancer cell lines BT-474, MDA-MB-361) [8] [10].
  • Synergizes with chemotherapy, hormonal agents (e.g., tamoxifen), and targeted therapies (e.g., PARP inhibitors) to overcome resistance [2] [7].
  • Reverses epithelial-mesenchymal transition and suppresses metastasis by modulating palladin/vimentin phosphorylation [7] [8].

Metabolic Disorders: Akt2’s role in insulin-sensitive tissues makes it a compelling target for metabolic syndrome:

  • Akt2 knockout mice exhibit insulin resistance and hyperglycemia [3] [7].
  • Akt activation enhances GLUT4 translocation in adipocytes and skeletal muscle, improving glucose uptake [3] [4].
  • Akt Inhibitor XI has been used experimentally to validate Akt’s metabolic functions, though therapeutic applications require isoform-specific modulation [6] [9].

Table 3: Akt Targeting in Disease Contexts

Disease AreaKey Molecular DefectsTherapeutic GoalsAkt Inhibitor XI Utility
Solid tumorsPIK3CA mutations, PTEN lossInduce apoptosis, block metastasisProbe for in vitro mechanism studies
Metabolic syndromeInsulin resistance, reduced GLUT4 activityRestore glucose homeostasisValidation of Akt2-specific pathways

Concluding Remarks

Akt Inhibitor XI exemplifies the chemical diversity of Akt-targeting agents, providing a tool to dissect kinase-dependent signaling in disease models. While newer clinical agents prioritize isoform and mutant specificity, this compound remains valuable for preclinical target validation. Future directions include developing covalent allosteric inhibitors and biomarker-driven combinations to expand Akt targeting beyond oncology.

Properties

CAS Number

779-59-3

Product Name

Akt Inhibitor XI

Molecular Formula

C₁₁H₉Cl₂CuN₃O₂S

Molecular Weight

381.73

Synonyms

(SP-4-3)-Dichloro[(2Z)-2-[(4-oxo-4H-1-benzopyran-3-yl)methylene]hydrazinecarbothioamide-κN2,κS]-copper; FPA-124

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.